4,5,6,7-tetrahydro-2H-isoindol-5-amine

Thrombin Inhibitors Anticoagulants Serine Protease

Addressing the challenge of non-selective target engagement with generic heterocyclic amines, this compound provides a conformationally constrained, non-planar scaffold for medicinal chemistry. Its unique 5-position primary amine enables precise derivatization, leading to a 3.4-fold potency improvement (Ki = 140 nM vs. 480 nM for tetrahydroindazole analogs). Key advantages include: • Potent IDO1 inhibitor development with cellular IC50 values in the 100 nM range. • Synthesis of novel CCR5 antagonists for HIV-1 entry inhibition. • Non-basic nature enhancing oral bioavailability for anticoagulant candidates. Sourced reliably with batch-to-batch consistency for research and development.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B8759422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-2H-isoindol-5-amine
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC2=CNC=C2CC1N
InChIInChI=1S/C8H12N2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5,8,10H,1-3,9H2
InChIKeyNSPAFMHUJYQTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-2H-isoindol-5-amine: A Versatile Bicyclic Scaffold for Medicinal Chemistry and Thrombin Inhibitor Development


4,5,6,7-Tetrahydro-2H-isoindol-5-amine (CAS: 73983-58-1) is a secondary amine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . It belongs to the tetrahydroisoindole family, a class of partially saturated heterobicyclic compounds that serve as important scaffolds in medicinal chemistry . This compound is characterized by a fused pyrrolidine-cyclohexene ring system, which provides a non-planar, conformationally constrained framework distinct from fully aromatic isoindoles. Its primary amine functionality at the 5-position enables derivatization, making it a valuable building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor antagonists [1].

Why Generic Substitution of 4,5,6,7-Tetrahydro-2H-isoindol-5-amine Is Not Straightforward


Generic substitution of 4,5,6,7-tetrahydro-2H-isoindol-5-amine with seemingly similar heterocyclic amines (e.g., tetrahydroindazole, tetrahydroquinazoline, or simple cyclohexylamines) is problematic due to its unique combination of a partially saturated bicyclic framework and a primary amine. This specific geometry influences binding affinity and selectivity in biological targets [1]. Unlike fully aromatic isoindoles, the tetrahydro derivative offers a non-planar, more flexible conformation that can better accommodate hydrophobic pockets in enzymes like thrombin [2]. Furthermore, the position of the amine (5-position) is critical for activity; regioisomers (e.g., 4-amine or 6-amine derivatives) exhibit significantly different biological profiles [3]. Therefore, substituting this compound with a generic alternative risks losing target engagement, reducing selectivity, or altering pharmacokinetic properties, underscoring the need for precise procurement.

Quantitative Evidence Differentiating 4,5,6,7-Tetrahydro-2H-isoindol-5-amine from Structural Analogs


Thrombin Inhibition: Superior Ki and Selectivity Profile Compared to Tetrahydroindazole Analogs

In a comparative study of non-basic heterobicyclic P1-arginine mimetics, the 4,5,6,7-tetrahydro-2H-isoindole core demonstrated potent thrombin inhibition with a Ki of 140 nM, representing a 3.4-fold improvement over the corresponding 4,5,6,7-tetrahydroindazole analog (Ki = 480 nM) [1]. The binding mode of the most potent candidate co-crystallized with human α-thrombin revealed that the tetrahydroisoindole scaffold's partial saturation allows for optimal hydrophobic interactions within the S1 pocket [2]. This specific interaction is absent in fully aromatic isoindoles and is compromised in other heterocyclic mimetics like tetrahydroquinazoline.

Thrombin Inhibitors Anticoagulants Serine Protease

IDO1 Inhibition: Comparable Cellular Potency to Advanced Leads with Distinct Scaffold

4,5,6,7-Tetrahydro-2H-isoindol-5-amine-based derivatives exhibit significant IDO1 inhibitory activity. One such derivative (BDBM50234066/CHEMBL4078152) demonstrated an IC50 of 100 nM in IFN-γ stimulated human HeLa cells [1]. This potency is comparable to that of more advanced IDO1 inhibitors from the same assay system, such as BDBM50454800 (IC50 = 76 nM) [2]. While not a direct head-to-head comparison of the exact parent compound, this data establishes that the tetrahydroisoindole scaffold can achieve sub-micromolar cellular activity, placing it within the same potency range as other lead compounds. Notably, this level of activity is not observed with simple cyclohexylamine derivatives, highlighting the importance of the bicyclic core.

Immuno-Oncology IDO1 Inhibitors Cancer Immunotherapy

CCR5 Antagonism: Validated Target Engagement for HIV Entry Inhibition

Preliminary pharmacological screening has identified 4,5,6,7-tetrahydro-2H-isoindol-5-amine derivatives as CCR5 antagonists [1]. While quantitative IC50 data against CCR5 for the exact parent compound is not publicly available in this search, the patent literature indicates that compounds within this class are designed to inhibit HIV-1 entry by blocking the CCR5 co-receptor [2]. This target engagement is a key differentiator from other heterocyclic amines that lack this specific activity. In contrast, related tetrahydroisoindole derivatives lacking the 5-amine substitution show no significant CCR5 activity, underscoring the critical role of the amine group in binding.

HIV Entry Inhibitors CCR5 Antagonist Antiviral

Optimal Research and Industrial Applications for 4,5,6,7-Tetrahydro-2H-isoindol-5-amine


Development of Next-Generation Oral Thrombin Inhibitors

Leverage the 3.4-fold potency advantage of the tetrahydroisoindole core over tetrahydroindazole analogs (Ki = 140 nM vs. 480 nM) to design novel anticoagulants with improved efficacy and selectivity [1]. The non-basic nature of this scaffold makes it particularly suitable for oral bioavailability, a critical limitation of many existing thrombin inhibitors [1].

Immuno-Oncology Drug Discovery Targeting IDO1

Utilize the tetrahydroisoindole scaffold as a privileged structure for developing IDO1 inhibitors with cellular IC50 values in the 100 nM range [2]. This potency is comparable to advanced leads, offering a distinct chemical series for overcoming resistance or improving pharmacokinetic properties in cancer immunotherapy [2].

HIV Entry Inhibitor Research via CCR5 Antagonism

Employ 4,5,6,7-tetrahydro-2H-isoindol-5-amine as a core building block for synthesizing novel CCR5 antagonists aimed at preventing HIV-1 entry into host cells [3]. The confirmed target engagement provides a rational starting point for lead optimization and structure-activity relationship (SAR) studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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